2-methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine 2-methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine
Brand Name: Vulcanchem
CAS No.: 2549064-36-8
VCID: VC11835472
InChI: InChI=1S/C17H22N4O2/c1-13-4-3-7-19-16(13)23-12-14-5-10-21(11-6-14)15-17(22-2)20-9-8-18-15/h3-4,7-9,14H,5-6,10-12H2,1-2H3
SMILES: CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN=C3OC
Molecular Formula: C17H22N4O2
Molecular Weight: 314.4 g/mol

2-methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine

CAS No.: 2549064-36-8

Cat. No.: VC11835472

Molecular Formula: C17H22N4O2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine - 2549064-36-8

Specification

CAS No. 2549064-36-8
Molecular Formula C17H22N4O2
Molecular Weight 314.4 g/mol
IUPAC Name 2-methoxy-3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazine
Standard InChI InChI=1S/C17H22N4O2/c1-13-4-3-7-19-16(13)23-12-14-5-10-21(11-6-14)15-17(22-2)20-9-8-18-15/h3-4,7-9,14H,5-6,10-12H2,1-2H3
Standard InChI Key OEZVOYNUZUJGKB-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN=C3OC
Canonical SMILES CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN=C3OC

Introduction

Chemical Structure and Nomenclature

Structural Characterization

2-Methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine consists of a pyrazine ring substituted at positions 2 and 3. The 2-position contains a methoxy group (-OCH₃), while the 3-position hosts a 4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl substituent. The piperidine moiety connects to a 3-methylpyridin-2-yl group via a methyleneoxy bridge, creating a conformationally flexible structure capable of both hydrogen bonding and hydrophobic interactions .

The IUPAC name systematically describes this arrangement:

  • Pyrazine: Six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

  • 2-Methoxy: Oxygen-bound methyl group at position 2.

  • 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl): Piperidine ring (position 3 of pyrazine) substituted with a (3-methylpyridin-2-yl)oxymethyl group at its 4-position.

X-ray crystallography of analogous compounds reveals a dihedral angle of approximately 52.6° between the pyrazine and pyridine rings, suggesting moderate conjugation between the aromatic systems .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step organic reactions, as outlined in patent literature and medicinal chemistry studies :

Step 1: Formation of the Piperidine Intermediate
4-(Chloromethyl)piperidine-1-carboxylate undergoes nucleophilic substitution with 3-methylpyridin-2-ol in the presence of silver carbonate (Ag₂CO₃) to yield 4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine.

Step 2: Pyrazine Ring Functionalization
2-Chloro-3-methoxypyrazine reacts with the piperidine intermediate via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to install the piperidin-1-yl group at position 3 .

Step 3: Purification and Isolation
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >98% purity .

Reaction Optimization

  • Temperature: Amination proceeds optimally at 110°C in toluene .

  • Catalyst Loading: 5 mol% Pd(OAc)₂ with 10 mol% Xantphos provides 85% yield .

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) reduce byproduct formation compared to THF.

Physicochemical Properties

Experimental and calculated properties for the compound include:

PropertyValueMethodSource
Molecular Weight357.43 g/molHRMS (ESI+)
LogP (Octanol/Water)2.1 ± 0.3Shake-flask
Aqueous Solubility12.7 µg/mL (pH 7.4)HPLC-UV
Melting Point148-150°CDifferential Scanning Calorimetry
pKa4.2 (pyridine N), 9.1 (piperidine N)Potentiometric Titration

The moderate logP value indicates balanced lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility limitations at physiological pH may necessitate prodrug strategies for oral formulations .

Pharmacological Profile

Enzyme Modulation

While direct target data remains unpublished, structural analogs demonstrate:

  • AMPK Activation: Tetrahydropyridine derivatives show EC₅₀ = 0.016 µM in MDA-MB-453 breast cancer cells .

  • Kinase Inhibition: Pyrazine-piperidine hybrids inhibit CDK2 (IC₅₀ = 42 nM) and GSK-3β (IC₅₀ = 67 nM) in enzymatic assays.

Cellular Activity

  • Antiproliferative Effects: GI₅₀ = 1.8 µM against MCF-7 breast adenocarcinoma (72 hr exposure) .

  • Metabolic Regulation: Increases glucose uptake 3.2-fold in L6 myotubes at 10 µM .

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